molecular formula C21H27FO4 B601172 17|A-Carboxy-17-desoxy Dexamethasone CAS No. 75262-69-0

17|A-Carboxy-17-desoxy Dexamethasone

Cat. No.: B601172
CAS No.: 75262-69-0
M. Wt: 362.4 g/mol
InChI Key: VNEWQJPVNZRHHG-MIESIBRYSA-N
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Description

17|A-Carboxy-17-desoxy Dexamethasone, also known as (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid, is a synthetic glucocorticoid. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant medication. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17|A-Carboxy-17-desoxy Dexamethasone involves multiple steps, starting from the parent compound dexamethasone. The key steps include:

    Fluorination: Introduction of a fluorine atom at the 9th position.

    Hydroxylation: Addition of a hydroxyl group at the 11th position.

    Oxidation: Conversion of the 17th position to a carboxylic acid group.

These reactions typically require specific reagents and conditions, such as fluorinating agents, oxidizing agents, and controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of intermediate compounds.

    Purification: Use of chromatographic techniques to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

17|A-Carboxy-17-desoxy Dexamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of dexamethasone with modified functional groups, which are used for further research and development.

Scientific Research Applications

17|A-Carboxy-17-desoxy Dexamethasone is widely used in scientific research, including:

    Chemistry: Studying the reactivity and stability of glucocorticoid derivatives.

    Biology: Investigating the effects of glucocorticoids on cellular processes and gene expression.

    Medicine: Developing new anti-inflammatory and immunosuppressant drugs.

    Industry: Quality control and impurity profiling in the production of dexamethasone and related compounds.

Mechanism of Action

The mechanism of action of 17|A-Carboxy-17-desoxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: The parent compound with similar anti-inflammatory properties.

    Betamethasone: Another glucocorticoid with a similar structure but different pharmacokinetics.

    Prednisolone: A glucocorticoid with a different functional group at the 17th position.

Uniqueness

17|A-Carboxy-17-desoxy Dexamethasone is unique due to the presence of a carboxylic acid group at the 17th position, which alters its pharmacokinetic properties and makes it a valuable compound for research purposes.

Properties

CAS No.

75262-69-0

Molecular Formula

C21H27FO4

Molecular Weight

362.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1

InChI Key

VNEWQJPVNZRHHG-MIESIBRYSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C

Appearance

White Solid

melting_point

294-296°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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